(4-Amino-2-methoxyphenyl)urea
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Overview
Description
“(4-Amino-2-methoxyphenyl)urea” is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 . It is commonly used in various scientific fields.
Synthesis Analysis
The synthesis of N-substituted ureas, such as “(4-Amino-2-methoxyphenyl)urea”, can be achieved through a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the reaction of (4-methoxyphenyl)amine with ethyl formate .
Molecular Structure Analysis
The molecular structure of “(4-Amino-2-methoxyphenyl)urea” consists of a urea group attached to a phenyl ring that has an amino group at the 4-position and a methoxy group at the 2-position .
Chemical Reactions Analysis
Urea derivatives, such as “(4-Amino-2-methoxyphenyl)urea”, can undergo various chemical reactions. For instance, they can react with water to form carboxylic acids . They can also react with alcohols to form esters, and with amines to form amides .
Scientific Research Applications
Synthesis of Secondary Amines
“(4-Amino-2-methoxyphenyl)urea” can be used in the synthesis of secondary amines . Secondary amines are important starting materials for the preparation of various compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
Preparation of Schiff Bases
This compound can be used in the preparation of Schiff bases . Schiff bases are often used as ligands in the formation of coordination compounds .
Synthesis of Azo Dyes
“(4-Amino-2-methoxyphenyl)urea” can be used as a starting material for the synthesis of azo dyes . Azo dyes are widely used in the textile industry for their vibrant colors .
Synthesis of Dithiocarbamate
Dithiocarbamate compounds can be synthesized using “(4-Amino-2-methoxyphenyl)urea” as a starting material . Dithiocarbamates have applications in agriculture as fungicides and pesticides .
Amine Protection/Deprotection Sequence
“(4-Amino-2-methoxyphenyl)urea” can be used in an amine protection/deprotection sequence . The chemically stable urea linkage is suitable for protection/deprotection of amino groups . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Synthesis of Pharmaceuticals
As mentioned earlier, secondary amines are constituents of many pharmaceuticals . Therefore, “(4-Amino-2-methoxyphenyl)urea” can be used in the synthesis of various pharmaceutical compounds, including antidepressants and opiate analgesics .
Mechanism of Action
While the specific mechanism of action for “(4-Amino-2-methoxyphenyl)urea” is not mentioned in the search results, it’s worth noting that many urea derivatives have been found to exhibit significant biological activities. For example, some N-substituted ureas have been found to have anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
The safety data sheet for “(4-Amino-2-methoxyphenyl)urea” suggests that it should be handled with care to avoid dust formation and inhalation. In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water. If ingested, it is advised not to induce vomiting and to seek medical attention immediately .
properties
IUPAC Name |
(4-amino-2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-7-4-5(9)2-3-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYXNKICHQLRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-methoxyphenyl)urea |
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